Hydrogen-Bond Donor Count: 0 vs. Primary- and Secondary-Amide Analogues
4-Ethynyl-N,N-dimethylbenzamide carries zero H-bond donors (HBD = 0), whereas 4-ethynylbenzamide has HBD = 2 and 4-ethynyl-N-methylbenzamide has HBD = 1. The absence of an N–H donor prevents intermolecular N–H⋯O=C networks, a structural limitation that is a key advantage when designing foldamers where intramolecular H-bonding must be avoided . In crystal structures of N-ethyl-4-ethynylbenzamide, the amide N–H participates in dominant N–H⋯O interactions, forming 2D hydrogen-bonded layers that are impossible for the N,N-dimethyl analogue [1].
| Evidence Dimension | Hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | HBD = 0 |
| Comparator Or Baseline | 4-Ethynylbenzamide (HBD = 2); 4-Ethynyl-N-methylbenzamide (HBD = 1) |
| Quantified Difference | Target HBD = 0 vs. comparator HBD = 1 or 2; N,N-dimethylation eliminates all amide N–H donation capability |
| Conditions | Topological polar surface area descriptors per standard cheminformatics (PubChem/ChemSpider); crystal structure evidence per IUCr data for N-ethyl analogue |
Why This Matters
For procurement of foldamer or supramolecular building blocks, zero HBD prevents aggregation and simplifies conformational design.
- [1] Crystal structures, thermal properties and intermolecular interactions of new benzamide-based derivatives. IUCr Acta Crystallogr. C (2025). N-Ethyl-4-ethynylbenzamide forms 2D N–H⋯O hydrogen-bonded layers. View Source
